molecular formula C16H30O6 B14521889 Diethyl 3,3'-[hexane-1,6-diylbis(oxy)]dipropanoate CAS No. 62585-52-8

Diethyl 3,3'-[hexane-1,6-diylbis(oxy)]dipropanoate

Cat. No.: B14521889
CAS No.: 62585-52-8
M. Wt: 318.41 g/mol
InChI Key: SFNGKNGLBGBKPD-UHFFFAOYSA-N
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Description

Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate is an organic compound with a complex structure that includes ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoic acid and ethanol.

    Reduction: 3,3’-[hexane-1,6-diylbis(oxy)]dipropanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis in biological systems, releasing active metabolites that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate
  • Diethyl 3,3’-[1,2-hexadecanedi ylbis(oxy)]dipropanoate

Uniqueness

Diethyl 3,3’-[hexane-1,6-diylbis(oxy)]dipropanoate is unique due to its specific ester functional groups and the hexane-1,6-diylbis(oxy) backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

62585-52-8

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

ethyl 3-[6-(3-ethoxy-3-oxopropoxy)hexoxy]propanoate

InChI

InChI=1S/C16H30O6/c1-3-21-15(17)9-13-19-11-7-5-6-8-12-20-14-10-16(18)22-4-2/h3-14H2,1-2H3

InChI Key

SFNGKNGLBGBKPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOCCCCCCOCCC(=O)OCC

Origin of Product

United States

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